molecular formula C16H18N2S B1274357 2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 884497-30-7

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No. B1274357
CAS RN: 884497-30-7
M. Wt: 270.4 g/mol
InChI Key: JTLRHJQWMVNWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile (2A4SBPMTC) is a heterocyclic aromatic compound with a molecular formula of C12H14N2S. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 285-287 °C. 2A4SBPMTC is a member of the thiophene family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Aryl-tethered 2-Aminobenzylamines : A study describes an efficient synthesis method for 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles, which is closely related to the compound . This synthesis involves base-catalyzed ring transformation followed by hydrolysis (Farhanullah, Samrin, & Ram, 2007).

  • Gewald Synthesis Method : A study utilized Gewald methodology for synthesizing 2-aminothiophene derivatives, focusing on creating novel scaffolds with potential biological activities (Khalifa & Algothami, 2020).

  • Congested 2-Aminobenzylamines and Tetrahydro-2-oxoquinazolines Synthesis : Another research developed a method for synthesizing compounds like 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile through base catalyzed ring transformation (Farhanullah, Samrin, & Ram, 2009).

Applications in Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Research on pyrrole-4-carbonitriles, similar in structure to the compound , showed effective corrosion inhibition properties for mild steel, suggesting potential industrial applications (Verma et al., 2015).

Photophysical Studies

  • Photophysical Properties : A study on 2-((5-methoxynaphthalen-1-yl)methyl)-3-methyl-5-sec-amino-[1,1′-biphenyl]-4-carbonitriles, which share a similar structural motif, investigated their photophysical properties and solvatochromic behavior, important for material science applications (Patil et al., 2021).

properties

IUPAC Name

2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-4-10(2)12-5-7-13(8-6-12)15-11(3)19-16(18)14(15)9-17/h5-8,10H,4,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLRHJQWMVNWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397391
Record name 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884497-30-7
Record name 2-Amino-4-[4-(butan-2-yl)phenyl]-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.